molecular formula C8H12N4O5 B13716570 Azacitidine-15N4

Azacitidine-15N4

Cat. No.: B13716570
M. Wt: 248.18 g/mol
InChI Key: NMUSYJAQQFHJEW-IKCHUYMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azacitidine-15N4 is a pyrimidine nucleoside analog, specifically a labeled form of azacitidine where four nitrogen atoms are replaced with the isotope nitrogen-15. Azacitidine itself was first synthesized in the 1960s and has been widely studied for its antineoplastic properties, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azacitidine-15N4 can be synthesized through a multi-step chemical process. The synthesis typically involves the incorporation of nitrogen-15 into the pyrimidine ring. One common method is to start with a nitrogen-15 labeled precursor and then perform a series of reactions to form the final this compound compound. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure the correct incorporation of the isotope .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as liquid chromatography and mass spectrometry are used to monitor the synthesis and confirm the incorporation of nitrogen-15 .

Chemical Reactions Analysis

Types of Reactions

Azacitidine-15N4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxide, while substitution reactions can produce various this compound derivatives .

Scientific Research Applications

Azacitidine-15N4 has a wide range of scientific research applications:

Mechanism of Action

Azacitidine-15N4 exerts its effects primarily through two mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azacitidine-15N4 is unique due to its labeled nitrogen-15 atoms, which make it particularly useful in research involving isotopic labeling. This allows for more precise tracking and analysis of the compound’s behavior in biological systems .

Properties

Molecular Formula

C8H12N4O5

Molecular Weight

248.18 g/mol

IUPAC Name

4-(15N)azanyl-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4+,5?,6-/m1/s1/i9+1,10+1,11+1,12+1

InChI Key

NMUSYJAQQFHJEW-IKCHUYMGSA-N

Isomeric SMILES

C1=[15N]C(=[15N]C(=O)[15N]1[C@H]2C([C@H]([C@H](O2)CO)O)O)[15NH2]

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

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